Superior Intrinsic DPP-4 Inhibitory Potency of the Parent Compound (Saxagliptin) vs. Key In-Class Comparators
The parent compound, saxagliptin, exhibits significantly higher intrinsic potency against human DPP-4 compared to other widely used DPP-4 inhibitors. This foundational characteristic justifies the selection of saxagliptin-based therapeutics and, by extension, the need for its specific labeled internal standard for accurate bioanalysis [1]. The inhibition constant (Ki) for saxagliptin is 1.3 nM, which is approximately 10-fold more potent than vildagliptin (Ki = 13 nM) and 14-fold more potent than sitagliptin (Ki = 18 nM) [2].
| Evidence Dimension | DPP-4 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Vildagliptin (Ki = 13 nM), Sitagliptin (Ki = 18 nM) |
| Quantified Difference | 10-fold more potent than vildagliptin; 14-fold more potent than sitagliptin |
| Conditions | In vitro enzyme inhibition assay at 37°C |
Why This Matters
Higher potency of the parent drug translates to lower clinical doses, necessitating a highly sensitive and specific analytical method with a matched internal standard like Saxagliptin-13C3 to accurately quantify low plasma concentrations.
- [1] Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037. View Source
- [2] Selleck Chemicals. (n.d.). Saxagliptin (BMS-477118) Datasheet. View Source
